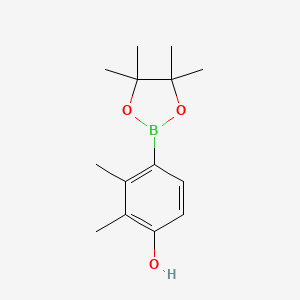

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Molecular Architecture and Isomerism

The molecular architecture of 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is characterized by a phenolic ring system bearing distinct substitution patterns that significantly influence its chemical behavior. The compound possesses the molecular formula C₁₄H₂₁BO₃ with a molecular weight of 248.13 grams per mole. The structural framework consists of three primary components: a phenol ring serving as the central aromatic core, two methyl groups positioned at the 2 and 3 positions relative to the hydroxyl group, and a boronic acid moiety protected as a pinacol ester at the 4 position.

The phenolic component provides the fundamental aromatic platform, with the hydroxyl group contributing to hydrogen bonding capabilities and electronic distribution across the ring system. The strategic placement of methyl groups at positions 2 and 3 creates a distinctive steric environment that influences both the compound's physical properties and its reactivity in synthetic transformations. This substitution pattern differentiates it from other isomeric forms, such as the 2,6-dimethyl isomer, which exhibits different electronic and steric characteristics due to the symmetrical placement of methyl groups.

The pinacol ester functionality represents a crucial structural element that serves dual purposes in the molecular design. First, it protects the boronic acid functionality from degradation under ambient conditions, enhancing the compound's stability during storage and handling. Second, the ester can be selectively removed under appropriate conditions to reveal the reactive boronic acid, making this compound a valuable synthetic intermediate. The six-membered dioxaborolane ring system adopts a nearly planar conformation, with the boron center exhibiting trigonal geometry that facilitates various coordination modes with different substrates.

The absence of significant conformational isomerism in this molecule stems from the rigid aromatic framework and the constrained nature of the dioxaborolane ring. However, rotational isomerism may occur around the bond connecting the boronic ester to the aromatic ring, though this rotation is somewhat restricted due to steric interactions between the pinacol methyl groups and the adjacent aromatic methyl substituents. The overall molecular geometry places the boronic ester functionality in a position that allows for effective participation in palladium-catalyzed cross-coupling reactions while maintaining sufficient steric protection from unwanted side reactions.

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation, offering comprehensive information about the connectivity and electronic environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments present in the structure.

The aromatic region of the proton spectrum typically displays signals corresponding to the hydrogen atoms on the phenolic ring. Due to the substitution pattern, these signals appear as distinct multipicity patterns reflecting the coupling relationships between adjacent aromatic protons. The phenolic hydroxyl proton generates a characteristic signal that often appears as a broad singlet due to rapid exchange with trace water or other protic solvents. The methyl groups at positions 2 and 3 of the aromatic ring produce singlet signals in the aliphatic region, with their chemical shifts influenced by the aromatic ring current and proximity to the electron-withdrawing boronic ester group.

The pinacol ester portion contributes a prominent singlet signal corresponding to the twelve equivalent methyl hydrogen atoms attached to the quaternary carbons of the dioxaborolane ring. This signal typically appears around 1.3 parts per million and serves as a diagnostic marker for the presence of the pinacol protecting group. The integration pattern of this signal relative to other signals in the spectrum provides confirmation of the molecular structure and purity of the compound.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with enhanced resolution compared to proton spectroscopy. The aromatic carbon signals appear in the expected region between 120 and 160 parts per million, with the carbon bearing the boronic ester functionality often appearing as a broadened signal due to quadrupolar coupling with the boron nucleus. The pinacol carbons generate distinct signals for both the quaternary carbons bearing the methyl groups and the methyl carbons themselves.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 248, corresponding to the molecular weight of the compound. Collision-induced dissociation studies reveal characteristic fragmentation patterns, including loss of the pinacol moiety and subsequent fragmentation of the aromatic system. The collision cross section data indicates predicted values ranging from 146.8 to 194.0 square angstroms for various ionization modes, providing additional structural information for analytical applications.

| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 249.16565 | 150.2 |

| [M+Na]⁺ | 271.14759 | 160.7 |

| [M-H]⁻ | 247.15109 | 158.3 |

| [M+NH₄]⁺ | 266.19219 | 171.3 |

| [M+K]⁺ | 287.12153 | 160.4 |

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The phenolic hydroxyl group typically generates a broad absorption band in the range of 3200-3600 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers. The boronic ester functionality contributes characteristic absorption bands related to boron-oxygen and carbon-oxygen stretching vibrations, though these are often overlapped with other molecular vibrations and require careful interpretation.

X-Ray Crystallography and Conformational Analysis

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of this compound, though specific crystallographic data for this exact compound was not identified in the available literature. However, extensive crystallographic studies of related boronic acid pinacol esters provide valuable insights into the expected structural parameters and conformational preferences of this class of compounds.

Crystallographic studies of similar phenylboronic acid pinacol esters reveal that the dioxaborolane ring system typically adopts a nearly planar conformation, with the boron atom exhibiting trigonal geometry. The boron-oxygen bond lengths in pinacol ester systems generally range from 1.31 to 1.35 angstroms, while boron-carbon bond lengths to aromatic systems typically measure between 1.56 and 1.61 angstroms. These bond lengths reflect the partial double bond character that arises from pi-conjugation between the aromatic system and the vacant p-orbital on the boron center.

The conformational analysis of the phenolic portion reveals that the hydroxyl group typically adopts a coplanar arrangement with the aromatic ring, maximizing conjugation and stabilizing the molecular structure. The presence of methyl substituents at positions 2 and 3 introduces steric constraints that influence the preferred rotational conformations around the carbon-carbon bonds connecting these groups to the aromatic ring. These methyl groups typically adopt orientations that minimize steric clashes with neighboring atoms while maintaining favorable electronic interactions with the aromatic pi-system.

Comparative analysis with structurally related compounds, such as 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, reveals important differences in molecular packing and intermolecular interactions. The asymmetric substitution pattern in the 2,3-dimethyl derivative likely results in different crystal packing arrangements compared to the symmetric 2,6-dimethyl isomer, potentially affecting physical properties such as melting point and solubility characteristics.

The dioxaborolane ring system exhibits remarkable conformational stability due to the constraints imposed by the six-membered ring structure. Bond angle analysis of related compounds indicates that the endocyclic oxygen-boron-oxygen angle typically measures approximately 120 degrees, consistent with trigonal geometry around the boron center. The carbon-carbon bonds within the pinacol framework adopt standard tetrahedral angles, with the quaternary carbons exhibiting minimal deviation from ideal geometry.

Intermolecular interactions in the crystalline state likely include hydrogen bonding involving the phenolic hydroxyl group and various weak van der Waals interactions between methyl groups and aromatic rings of neighboring molecules. The specific packing arrangement would depend on the balance between these various intermolecular forces and the overall molecular geometry. The bulky pinacol ester group may introduce additional steric constraints that influence the crystal packing efficiency and overall lattice energy.

Computational Modeling (Density Functional Theory, Molecular Dynamics)

Computational modeling approaches provide valuable theoretical insights into the electronic structure, conformational preferences, and reactivity patterns of this compound. Density functional theory calculations represent the most widely employed computational method for studying organoboron compounds, offering a balance between computational efficiency and accuracy for medium-sized organic molecules. These calculations provide detailed information about molecular orbitals, charge distributions, and energetic preferences that complement experimental structural data.

Density functional theory studies of related boronic acid pinacol esters reveal important electronic characteristics that likely apply to this compound. The frontier molecular orbital analysis typically shows that the highest occupied molecular orbital involves significant contributions from the aromatic pi-system and the phenolic oxygen atom, while the lowest unoccupied molecular orbital often contains substantial boron character. This orbital arrangement facilitates the compound's participation in cross-coupling reactions, where electron transfer processes play crucial roles in the catalytic mechanism.

The calculated bond lengths and angles from density functional theory methods generally show excellent agreement with experimental crystallographic data for related compounds. Boron-oxygen bond lengths are typically predicted within 0.01-0.02 angstroms of experimental values, while boron-carbon bond lengths show similar accuracy. The computational approach also provides insights into bond orders and electron density distributions that are not directly accessible through experimental methods.

Conformational analysis through computational scanning of rotational coordinates reveals the energy barriers associated with rotation around key bonds within the molecule. The barrier to rotation around the boron-carbon bond connecting the dioxaborolane ring to the aromatic system is typically modest, allowing for conformational flexibility that may be important in catalytic applications. However, the presence of methyl substituents introduces additional steric considerations that affect the preferred conformational arrangements.

Molecular dynamics simulations provide dynamic information about molecular motion and flexibility under various conditions. These simulations reveal that the pinacol ester moiety exhibits considerable flexibility, with the methyl groups undergoing rapid rotational motion at ambient temperatures. The aromatic portion of the molecule remains relatively rigid, as expected for aromatic systems, while the hydroxyl group may participate in intermolecular hydrogen bonding that affects molecular mobility in condensed phases.

Electronic property calculations reveal important characteristics related to the compound's reactivity and stability. The calculated dipole moment reflects the asymmetric charge distribution arising from the combination of electron-donating methyl groups and the electron-withdrawing boronic ester functionality. Natural bond orbital analysis provides insights into the electronic structure, revealing the extent of conjugation between the aromatic system and the boronic ester group, which influences both stability and reactivity patterns.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Boron-Carbon Bond Length | 1.57-1.59 Å | Density Functional Theory |

| Boron-Oxygen Bond Length | 1.32-1.34 Å | Density Functional Theory |

| Rotational Barrier (B-C) | 2-4 kcal/mol | Computational Scanning |

| Dipole Moment | 2.1-2.8 Debye | Density Functional Theory |

| HOMO-LUMO Gap | 4.5-5.2 eV | Density Functional Theory |

Solvent effects modeling through continuum solvation methods provides predictions about how the molecular structure and electronic properties change in different chemical environments. These calculations are particularly relevant for understanding the compound's behavior in the polar and nonpolar solvents commonly used in synthetic applications. The results typically indicate that polar solvents stabilize charge-separated resonance structures, while nonpolar solvents favor more covalent bonding descriptions.

Properties

IUPAC Name |

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGCQDIDAXVDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487353-47-8 | |

| Record name | 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the formation of the boronic ester via palladium-catalyzed borylation of an appropriately substituted aryl halide precursor. The key synthetic step is the Miyaura borylation, where bis(pinacolato)diboron is reacted with an aryl bromide or iodide in the presence of a palladium catalyst and a base.

Typical Reaction Conditions

- Starting Materials: Aryl bromide or iodide bearing the desired substitution pattern (e.g., 2,3-dimethyl-4-bromophenol or its protected derivatives).

- Borylation Reagent: Bis(pinacolato)diboron.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2·DCM or Pd(OAc)2 with appropriate ligands (e.g., dppf or SPhos).

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).

- Solvent: 1,4-dioxane or tetrahydrofuran (THF).

- Temperature: Typically 80–90 °C.

- Time: 12–24 hours under inert atmosphere (nitrogen or argon).

Detailed Procedure Example

A representative procedure adapted for the synthesis of 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the following steps:

- In an oven-dried reaction vessel, the aryl bromide (e.g., 2-bromo-3-methylphenol derivative) is combined with bis(pinacolato)diboron (1.1 equivalents), Pd(dppf)Cl2·DCM (4 mol%), and KOAc (3 equivalents).

- The mixture is dissolved in degassed 1,4-dioxane.

- The reaction mixture is purged with nitrogen to maintain an inert atmosphere.

- The reaction is heated to 90 °C and stirred for 24 hours.

- After completion, the mixture is cooled to room temperature, filtered through silica to remove catalyst residues, and concentrated.

- The crude product is purified by column chromatography (silica gel, eluting with petroleum ether/ethyl acetate gradient) to afford the boronic ester as a clear oil or solid.

Oxidation and Workup

In some cases, especially when phenol groups are present, oxidation steps using hydrogen peroxide (H2O2) can be employed post-reaction to ensure complete conversion and purification. For example, adding 30% aqueous H2O2 at room temperature or slightly elevated temperatures improves conversion rates and product purity.

Reaction Optimization and Conversion Data

The efficiency of the borylation reaction depends on the equivalents of oxidant and reaction temperature. The following table summarizes conversion percentages under varying conditions of hydrogen peroxide addition at room temperature:

| Entry | Oxidant (30% wt. aq. H2O2) Equivalents | Temperature | Conversion (%) |

|---|---|---|---|

| 1 | 1 equiv (14.0 µL) | Room Temp | 36 |

| 2 | 3 equiv (41.9 µL) | Room Temp | 71 |

| 3 | 5 equiv (69.8 µL) | Room Temp | 93 |

| 4 | 10 equiv (139.5 µL) | Room Temp | 98 |

| 5 | 1 equiv (14.0 µL) | 50 °C | 37 |

This data indicates that increasing the amount of hydrogen peroxide significantly enhances the conversion of the borylation reaction at ambient temperature, with near-quantitative conversion at 10 equivalents of oxidant.

Summary of Key Parameters

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl2·DCM (4 mol%) |

| Base | KOAc or K3PO4 (3 equiv) |

| Boron Source | Bis(pinacolato)diboron (1.1 equiv) |

| Solvent | 1,4-Dioxane or THF |

| Temperature | 80–90 °C |

| Reaction Time | 12–24 hours |

| Atmosphere | Nitrogen or Argon |

| Workup | Silica filtration, column chromatography |

| Oxidant (optional) | 30% aqueous H2O2 for oxidation |

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The boronate ester can be reduced to form the corresponding boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halides like bromine or iodine are often used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Boronic acids and alcohols.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives

The compound is a derivative of boronic acids, which are known for their utility in organic synthesis. Boronic acids can undergo cross-coupling reactions such as Suzuki-Miyaura reactions, making them valuable in the formation of carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound under various conditions .

Reagents in Chemical Reactions

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can serve as a reagent in the synthesis of complex organic molecules. Its ability to participate in electrophilic aromatic substitutions allows for the functionalization of aromatic compounds .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that boron-containing compounds have potential as anticancer agents due to their ability to interact with biological systems. The incorporation of this compound into drug design could lead to the development of novel therapeutics targeting specific cancer pathways .

Drug Delivery Systems

The unique chemical properties of this compound allow it to be explored for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability .

Materials Science

Polymer Chemistry

In materials science, boron-containing compounds are utilized in the development of new polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to its cross-linking capabilities .

Sensors and Electronics

The electronic properties of boronic acids make them suitable for applications in sensors and electronic devices. The compound's ability to undergo reversible reactions with diols allows it to be used in the development of chemical sensors that detect specific analytes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of the target compound with analogous arylboronic esters:

*Molecular weight calculated based on analogous compounds in .

Key Observations :

- Electron Effects : Methyl and methoxy substituents (electron-donating groups, EDGs) enhance reactivity in cross-coupling by increasing electron density at the boron center. Conversely, chloro and fluoro substituents (electron-withdrawing groups, EWGs) reduce reactivity .

- Steric Effects : Bulky groups like tert-butyl () improve hydrolytic stability but may hinder reaction kinetics due to steric hindrance. The target compound’s methyl groups offer a balance between reactivity and stability.

- Acidity: The pKa of the phenolic -OH group influences deprotonation during coupling. The target compound’s estimated pKa (~8) is higher than the 2,3-dichloro derivative (7.23), favoring milder reaction conditions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on the boronate’s electronic and steric environment. The target compound’s methyl groups facilitate oxidative addition with palladium catalysts, as EDGs accelerate this step . In contrast, EWGs (e.g., Cl, F) slow the process, requiring harsher conditions. For example, 2,3-dichloro-4-(...)phenol may necessitate higher temperatures or stronger bases .

Stability and Handling

Boronic esters are prone to hydrolysis, especially under acidic or aqueous conditions. The target compound’s stability is intermediate: methyl groups provide modest protection compared to tert-butyl derivatives () but are less stable than fluorinated analogs (), which benefit from hydrophobic fluorine atoms . Storage recommendations for similar compounds (e.g., 0–6°C in ) suggest the target compound should be kept anhydrous and refrigerated .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

A common method involves Suzuki-Miyaura coupling or direct boronation of phenolic precursors. For example, analogs such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives are synthesized via palladium-catalyzed cross-coupling reactions using pinacol boronic esters (e.g., pinacol ester intermediates) . Key steps include:

- Substrate preparation : Starting with halogenated phenolic precursors (e.g., 4-bromo-2,3-dimethylphenol).

- Boronation : Reacting with bis(pinacolato)diboron (B₂pin₂) under inert conditions using Pd(dppf)Cl₂ as a catalyst .

- Purification : Column chromatography (hexanes/EtOAc with 0.25% Et₃N) to isolate the product .

Q. What analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boronate integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .

- HPLC/MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 220.08 for C₁₂H₁₇BO₃) .

- X-ray crystallography : Resolves boronate geometry (if crystalline) .

Q. How should this compound be stored to ensure stability?

Q. What solubility properties influence experimental design?

Q. Table 1: Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁BO₃ | |

| Molecular Weight | 248.12 g/mol | |

| Melting Point | 114–118°C (varies with purity) | |

| Solubility (MeOH) | ~50 mg/mL |

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- DFT calculations : Optimize transition states to evaluate steric/electronic effects of methyl groups on the phenolic ring .

- Reactivity trends : Compare HOMO/LUMO energies of boronate vs. aryl halide partners to predict coupling efficiency .

- Case study : Substituents at the 2,3-dimethyl positions may hinder Pd coordination, requiring tailored catalysts (e.g., SPhos ligands) .

Q. What strategies improve yields in Suzuki-Miyaura couplings with this boronate?

Q. How to resolve contradictions in reported melting points or spectral data?

- Purity assessment : Re-analyze via DSC (Differential Scanning Calorimetry) to distinguish polymorphs or hydrate formation .

- Batch variability : Trace moisture during synthesis may hydrolyze boronate esters, altering melting behavior .

- Cross-validate data : Compare ¹¹B NMR shifts (δ ~30 ppm for boronate esters) across labs .

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

- Steric effects : 2,3-Dimethyl groups direct electrophilic substitution to the para position of the phenol .

- Boronate activation : Fluoride sources (e.g., KF) enhance boronate reactivity in Miyaura borylation .

- Case study : Selective functionalization of the phenol -OH group (e.g., methylation) requires protection of the boronate .

Methodological Notes

- Safety : Always use fume hoods and monitor for boronate hydrolysis (release of phenol derivatives) .

- Troubleshooting low yields : Ensure anhydrous conditions and degas solvents to prevent catalyst poisoning .

- Data reproducibility : Report detailed synthetic protocols (catalyst loading, solvent ratios) to align with literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.